REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][N+:8]([O-])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].F[B-](F)(F)F.[CH3:17][O+:18](C)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>ClCCl.O>[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:17][OH:18])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4.5|
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Name
|
|
Quantity
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11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=[N+](C=C1)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
ClCCl
|
Name
|
one
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
Name
|
1h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium persulfate
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ammonium persulfate
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles are removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid residue is dissolved in 200 ml methanol in a 500 ml one neck round bottom flask
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Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is vigorously refluxed for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for an additional 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
CUSTOM
|
Details
|
the bulk of the methanol is removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 300 ml conc ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with 4×100 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
are concentrated in vacuo to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 400 g silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with 40% acetone/hexane
|
Type
|
CUSTOM
|
Details
|
while collecting 50 ml fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=NC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.79 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |